(4E)-4-({2-[(4-Chlorophenyl)sulfanyl]-8-methylquinolin-3-YL}methylidene)-2-(3-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one
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Overview
Description
(4E)-4-({2-[(4-Chlorophenyl)sulfanyl]-8-methylquinolin-3-YL}methylidene)-2-(3-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-({2-[(4-Chlorophenyl)sulfanyl]-8-methylquinolin-3-YL}methylidene)-2-(3-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-({2-[(4-Chlorophenyl)sulfanyl]-8-methylquinolin-3-YL}methylidene)-2-(3-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbons.
Scientific Research Applications
(4E)-4-({2-[(4-Chlorophenyl)sulfanyl]-8-methylquinolin-3-YL}methylidene)-2-(3-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (4E)-4-({2-[(4-Chlorophenyl)sulfanyl]-8-methylquinolin-3-YL}methylidene)-2-(3-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering specific biochemical pathways. This can result in various physiological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (4E)-4-({2-[(4-Chlorophenyl)sulfanyl]-8-methylquinolin-3-YL}methylidene)-2-(3-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one
- Dichloroaniline : Aniline derivatives with chlorine substitutions.
- tert-Butyl carbamate : Organic compound used in similar synthetic applications.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(4E)-4-[[2-(4-chlorophenyl)sulfanyl-8-methylquinolin-3-yl]methylidene]-2-(3-methylphenyl)-1,3-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19ClN2O2S/c1-16-5-3-8-19(13-16)25-29-23(27(31)32-25)15-20-14-18-7-4-6-17(2)24(18)30-26(20)33-22-11-9-21(28)10-12-22/h3-15H,1-2H3/b23-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTIDTTWIUBHMW-HZHRSRAPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=CC3=CC4=CC=CC(=C4N=C3SC5=CC=C(C=C5)Cl)C)C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C2=N/C(=C/C3=CC4=CC=CC(=C4N=C3SC5=CC=C(C=C5)Cl)C)/C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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